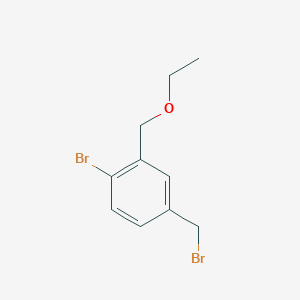

1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene

Description

1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene is a brominated aromatic compound featuring two bromine substituents and an ethoxymethyl group. Its molecular formula is C₉H₉Br₂O, with a molecular weight of 290.98 g/mol. The compound’s structure combines electron-withdrawing bromine atoms and an electron-donating ethoxymethyl group, creating unique electronic and steric properties. It is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization .

Properties

Molecular Formula |

C10H12Br2O |

|---|---|

Molecular Weight |

308.01 g/mol |

IUPAC Name |

1-bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene |

InChI |

InChI=1S/C10H12Br2O/c1-2-13-7-9-5-8(6-11)3-4-10(9)12/h3-5H,2,6-7H2,1H3 |

InChI Key |

SFRLTOJTQFREFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=C(C=CC(=C1)CBr)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene typically involves the bromination of 4-(ethoxymethyl)toluene. The process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of solvent and brominating agent may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Formation of azides, thiols, or ethers.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of the corresponding hydrocarbons.

Scientific Research Applications

1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, while the ethoxymethyl group can participate in oxidation and reduction reactions. The molecular targets and pathways depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally similar analogs:

| Compound Name | CAS Number | Substituents (Position) | Key Functional Groups | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| 1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene | Not Provided | Br (1), BrCH₂ (4), CH₂OCH₂CH₃ (2) | Bromine, Bromomethyl, Ethoxymethyl | C₉H₉Br₂O | 290.98 |

| 1-Bromo-2-(bromomethyl)-4-methoxybenzene | 19614-12-1 | Br (1), BrCH₂ (2), OCH₃ (4) | Bromine, Bromomethyl, Methoxy | C₈H₇Br₂O | 278.95 |

| 4-Bromo-2-ethoxy-1-methylbenzene | 33839-11-1 | Br (4), OCH₂CH₃ (2), CH₃ (1) | Bromine, Ethoxy, Methyl | C₉H₁₁BrO | 215.09 |

| 1-Bromo-4-(bromomethyl)-2-(trifluoromethoxy)benzene | 1378869-35-2 | Br (1), BrCH₂ (4), OCF₃ (2) | Bromine, Bromomethyl, Trifluoromethoxy | C₈H₅Br₂F₃O | 333.93 |

| 1-Bromo-4-methoxy-2-phenylmethoxybenzene | 150356-67-5 | Br (1), OCH₃ (4), OCH₂C₆H₅ (2) | Bromine, Methoxy, Benzyloxy | C₁₄H₁₃BrO₂ | 293.16 |

Key Observations:

Substituent Effects :

- The ethoxymethyl group in the target compound introduces a flexible ether chain, enhancing solubility in polar solvents compared to rigid substituents like trifluoromethoxy or benzyloxy .

- Methoxy (in 19614-12-1) and trifluoromethoxy (in 1378869-35-2) groups differ in electronic effects: methoxy is electron-donating, while trifluoromethoxy is strongly electron-withdrawing, altering reactivity in electrophilic substitution reactions .

Reactivity in Key Reactions:

- Nucleophilic Substitution : Bromine atoms at positions 1 and 4 in the target compound are susceptible to substitution, but the ethoxymethyl group at position 2 may stabilize intermediates through resonance, reducing reactivity compared to analogs with electron-withdrawing groups (e.g., trifluoromethoxy) .

- Cross-Coupling Reactions : The bromomethyl group in the target compound facilitates Suzuki-Miyaura couplings, similar to 1-bromo-4-(bromomethyl)benzene (CAS 3433-80-5). However, the ethoxymethyl group may require protection during such reactions to prevent undesired side reactions .

Physical and Chemical Properties

| Property | Target Compound | 1-Bromo-2-(bromomethyl)-4-methoxybenzene | 4-Bromo-2-ethoxy-1-methylbenzene |

|---|---|---|---|

| Boiling Point | Not Reported | Not Reported | 215–220°C (estimated) |

| Solubility | Moderate in THF, DCM | High in DCM, Low in Water | High in Ethanol, Low in Hexane |

| Stability | Stable under inert gas | Sensitive to light | Stable at room temperature |

- Trifluoromethoxy-containing analogs (e.g., 1378869-35-2) exhibit higher thermal stability due to the strong C–F bonds but lower solubility in non-fluorinated solvents .

- Benzyloxy-substituted compounds (e.g., 150356-67-5) are more lipophilic, making them suitable for lipid-based drug formulations .

Q & A

Q. What are the common synthetic routes for 1-Bromo-4-(bromomethyl)-2-(ethoxymethyl)benzene?

Methodological Answer: Synthesis typically involves sequential halogenation and etherification. For example:

Bromination : Direct bromination of a toluene derivative (e.g., 4-methylbenzene) using Br₂ in the presence of FeBr₃ or photochemical activation introduces bromine at specific positions .

Ethoxymethyl Group Introduction : Williamson ether synthesis can attach the ethoxymethyl group. A chloro- or bromomethyl intermediate reacts with sodium ethoxide under controlled temperatures (60–80°C) to minimize side reactions .

Purification : Column chromatography (SiO₂, pentane/ethyl acetate gradients) isolates the product, confirmed via TLC and NMR .

Q. How is the compound characterized using spectroscopic methods?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : High-resolution MS (HRMS) shows molecular ion peaks at m/z 291.96 (M⁺, calculated for C₉H₁₀Br₂O) .

- IR Spectroscopy : C-Br stretches (550–650 cm⁻¹) and C-O-C ether vibrations (1100–1250 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. What strategies mitigate competing reactions during bromination and etherification?

Methodological Answer:

- Temperature Control : Lower temperatures (≤40°C) during bromination reduce polybromination byproducts .

- Protecting Groups : Temporary protection of reactive sites (e.g., silylation of hydroxyl groups) prevents undesired substitutions .

- Catalytic Optimization : Use of Lewis acids (e.g., ZnCl₂) in etherification enhances regioselectivity, as seen in analogous trifluoromethylbenzene syntheses .

- Kinetic Monitoring : Real-time FTIR or GC-MS tracks reaction progress to optimize quenching times .

Example from Literature :

In a study on 1-bromo-2-(difluoromethoxy)-4-(trifluoromethyl)benzene, selective bromination was achieved using N-bromosuccinimide (NBS) under UV light, avoiding over-halogenation .

Q. How does steric hindrance from the ethoxymethyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The ethoxymethyl group creates a crowded ortho position, slowing Suzuki-Miyaura coupling. X-ray crystallography (e.g., C–C bond angles in ) reveals steric clashes that reduce catalytic access to the bromine site.

- Computational Modeling : Density Functional Theory (DFT) predicts activation energies for Pd-catalyzed coupling. For example, bulky substituents increase transition-state energy by 5–10 kcal/mol, favoring alternative pathways .

- Experimental Validation : Lower yields (30–40%) in Stille couplings vs. unhindered analogs (70–80%) confirm steric limitations .

Q. What computational methods predict the compound’s biological interactions?

Methodological Answer:

- Molecular Docking : AutoDock Vina simulates binding to fungal CYP51 (target for antifungal activity). The bromine atoms show hydrophobic interactions with the enzyme’s active site, as seen in analogs like 1-bromo-4-(trifluoromethyl)benzene .

- Pharmacokinetics Prediction : SwissADME estimates moderate logP (~3.5), suggesting good membrane permeability but potential hepatotoxicity .

- MD Simulations : GROMACS simulations (50 ns) reveal stable binding to lipid bilayers, supporting its use in drug delivery studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.